molecular formula C17H16F2N2O4S B2998311 N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide CAS No. 805282-83-1

N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide

Cat. No.: B2998311
CAS No.: 805282-83-1
M. Wt: 382.38
InChI Key: FEPRPAJUKUOEHM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide is a chemical compound characterized by the presence of difluorophenyl, morpholino, and sulfonyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide typically involves the reaction of 2,4-difluoroaniline with a suitable benzoyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The resulting intermediate is then reacted with morpholine and a sulfonyl chloride to introduce the morpholinosulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholinosulfonyl group may contribute to the compound’s solubility and stability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both difluorophenyl and morpholinosulfonyl groups allows for versatile interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O4S/c18-13-4-5-16(15(19)11-13)20-17(22)12-2-1-3-14(10-12)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPRPAJUKUOEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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